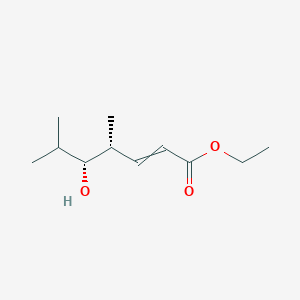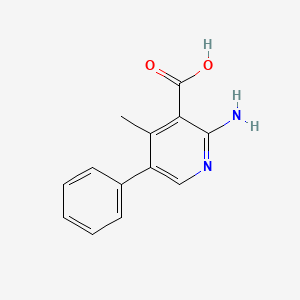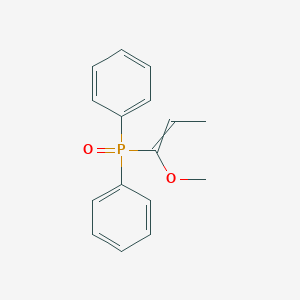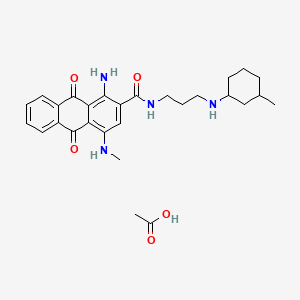
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of tert-butyl groups and a benzodithiazolium core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride typically involves the reaction of 4,6-di-tert-butyl-1,2-benzoquinone with sulfur and chloride sources under controlled conditions. The reaction conditions often include the use of solvents like ethyl acetate and drying agents such as magnesium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield through optimized reaction parameters.
Análisis De Reacciones Químicas
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride involves its interaction with molecular targets through its reactive functional groups. The compound can participate in redox reactions, influencing cellular pathways and molecular processes. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride can be compared with similar compounds such as:
2,6-Di-tert-butyl-1,4-benzoquinone: Known for its antioxidant properties and used in various chemical reactions.
2,6-Di-tert-butyl-4-methylphenol:
3,6-Di-tert-butyl-1,2-benzoquinone: Studied for its unique redox properties and applications in organic synthesis.
Propiedades
Número CAS |
86044-90-8 |
|---|---|
Fórmula molecular |
C14H20ClNS2 |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C14H20NS2.ClH/c1-13(2,3)9-7-10(14(4,5)6)12-11(8-9)16-17-15-12;/h7-8H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
WCCYPRRWGOLSLY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC2=[S+]SN=C2C(=C1)C(C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)

![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)


![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)




![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
